(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid
(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid
Brand Name:
Vulcanchem
CAS No.:
1415811-74-3
VCID:
VC21093980
InChI:
InChI=1S/C14H13NO4/c16-13(17)7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)14(18)19/h1-2,4-6,8-9,12,15H,3H2,(H,16,17)(H,18,19)/t8-,9+,12-/m0/s1
SMILES:
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C(=O)O
Molecular Formula:
C14H13NO4
Molecular Weight:
259.26 g/mol
(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid
CAS No.: 1415811-74-3
Cat. No.: VC21093980
Molecular Formula: C14H13NO4
Molecular Weight: 259.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1415811-74-3 |
|---|---|
| Molecular Formula | C14H13NO4 |
| Molecular Weight | 259.26 g/mol |
| IUPAC Name | (3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid |
| Standard InChI | InChI=1S/C14H13NO4/c16-13(17)7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)14(18)19/h1-2,4-6,8-9,12,15H,3H2,(H,16,17)(H,18,19)/t8-,9+,12-/m0/s1 |
| Standard InChI Key | RKSORIGFRQYENG-SBMIAAHKSA-N |
| Isomeric SMILES | C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)C(=O)O)C(=O)O |
| SMILES | C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C(=O)O |
| Canonical SMILES | C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator